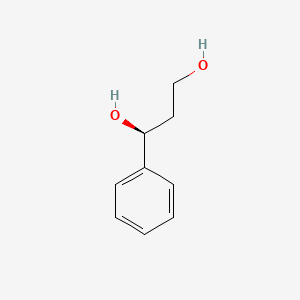

(1S)-1-phenylpropane-1,3-diol

Description

BenchChem offers high-quality (1S)-1-phenylpropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-phenylpropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVFYOSEKOTFOG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426201 | |

| Record name | (1S)-1-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96854-34-1 | |

| Record name | (1S)-1-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (1S)-1-Phenylpropane-1,3-diol from Benzaldehyde

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of (1S)-1-phenylpropane-1,3-diol, a valuable chiral building block in pharmaceutical and fine chemical industries. The synthesis originates from the readily available starting material, benzaldehyde. The core strategy is a two-step sequence involving a highly enantioselective enzymatic aldol addition of acetaldehyde to benzaldehyde, followed by a diastereoselective reduction of the resulting β-hydroxy aldehyde. This guide delves into the mechanistic underpinnings of the stereochemical control in each step, offers detailed, field-proven experimental procedures, and discusses the critical parameters for achieving high yield and stereopurity.

Introduction and Strategic Overview

Chiral 1,3-diols are pivotal structural motifs found in a wide array of natural products and pharmaceutically active compounds. Their synthesis in an enantiomerically pure form is a significant challenge in modern organic chemistry. (1S)-1-phenylpropane-1,3-diol, in particular, serves as a versatile chiral precursor for more complex molecules. This guide focuses on a robust and efficient chemoenzymatic pathway that begins with benzaldehyde.

The chosen synthetic strategy hinges on two key transformations:

-

Asymmetric Aldol Addition: The initial carbon-carbon bond formation is achieved through an aldol reaction between benzaldehyde and acetaldehyde. To control the stereochemistry at the newly formed secondary alcohol, a biocatalytic approach using an engineered carboligase is employed. This method offers exceptional enantioselectivity, directly yielding the desired (S)-configured β-hydroxy aldehyde intermediate.

-

Diastereoselective Reduction: The subsequent reduction of the aldehyde functionality in the intermediate must be controlled to establish the desired stereochemistry at the second hydroxyl group. This guide presents two methodologies: a straightforward reduction for a one-pot procedure and a more advanced, highly diastereoselective directed reduction for maximum stereochemical purity.

This two-step approach provides a highly convergent and stereocontrolled route to the target molecule.

A Comprehensive Spectroscopic Guide to (1S)-1-Phenylpropane-1,3-diol for Advanced Drug Development

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral diol, (1S)-1-phenylpropane-1,3-diol. As a valuable building block in the synthesis of pharmaceuticals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and professionals in drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by authoritative sources.

Introduction to (1S)-1-Phenylpropane-1,3-diol

(1S)-1-Phenylpropane-1,3-diol (C₉H₁₂O₂) is a chiral molecule with a molecular weight of 152.19 g/mol .[1] Its structure, featuring a phenyl group and two hydroxyl groups, makes it a versatile synthon in asymmetric synthesis. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and stereochemistry, which are critical parameters in the development of enantiomerically pure active pharmaceutical ingredients (APIs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (1S)-1-phenylpropane-1,3-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of (1S)-1-phenylpropane-1,3-diol exhibits distinct signals corresponding to the aromatic, methine, and methylene protons. The integration of these signals confirms the number of protons in each environment, while the splitting patterns, governed by spin-spin coupling, reveal the connectivity of the atoms.

Table 1: ¹H NMR Spectroscopic Data of 1-Phenylpropane-1,3-diol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.25-7.40 | Multiplet | - | Ar-H (5H) |

| 4.98 | Triplet | 6.5 | H -1 |

| 3.85 | Triplet | 6.2 | H -3 (2H) |

| 1.95 | Multiplet | - | H -2 (2H) |

| 2.5-4.5 | Broad Singlet | - | OH (2H) |

Note: Data is representative and based on typical values for this structural motif.

Expert Analysis of the ¹H NMR Spectrum: The aromatic protons appear as a complex multiplet in the downfield region (7.25-7.40 ppm), characteristic of a monosubstituted benzene ring. The proton at the C-1 position, being adjacent to both the phenyl ring and a hydroxyl group, is deshielded and appears as a triplet around 4.98 ppm. Its splitting into a triplet indicates coupling with the two adjacent methylene protons at C-2. The methylene protons at C-3, adjacent to a hydroxyl group, are also deshielded and resonate as a triplet around 3.85 ppm, coupled to the C-2 protons. The C-2 protons, being diastereotopic, appear as a multiplet around 1.95 ppm. The hydroxyl protons typically appear as a broad singlet, and their chemical shift can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon environments.

Table 2: ¹³C NMR Spectroscopic Data of 1-Phenylpropane-1,3-diol

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | Ar-C (quaternary) |

| 128.6 | Ar-C H |

| 127.8 | Ar-C H |

| 126.0 | Ar-C H |

| 75.2 | C -1 |

| 61.5 | C -3 |

| 40.2 | C -2 |

Note: Data is representative and based on data available for the racemic mixture from SpectraBase.[2]

Expert Analysis of the ¹³C NMR Spectrum: The spectrum shows the expected seven signals. The quaternary aromatic carbon attached to the propanediol chain is observed at the lowest field (144.5 ppm). The aromatic CH carbons appear in the typical range of 126.0-128.6 ppm. The carbon bearing the hydroxyl group and the phenyl ring (C-1) is found at approximately 75.2 ppm, while the carbon of the primary alcohol (C-3) is at a higher field around 61.5 ppm. The methylene carbon (C-2) resonates at approximately 40.2 ppm.

Figure 1: Key 2D NMR correlations for (1S)-1-phenylpropane-1,3-diol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (1S)-1-phenylpropane-1,3-diol is dominated by the characteristic absorptions of the hydroxyl and aromatic groups.

Table 3: IR Spectroscopic Data of 1-Phenylpropane-1,3-diol

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3320 | Strong, Broad | O-H stretch (alcohol) |

| 3020 | Medium | C-H stretch (aromatic) |

| 2935 | Medium | C-H stretch (aliphatic) |

| 1595 | Medium | C=C stretch (aromatic ring) |

| 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (alcohol) |

| 700, 760 | Strong | C-H bend (monosubstituted benzene) |

Note: Data is representative, with key peaks from cited literature.[3]

Expert Analysis of the IR Spectrum: The most prominent feature is the broad, strong absorption band around 3320 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. The presence of both aromatic and aliphatic C-H bonds is confirmed by the stretching vibrations observed at 3020 cm⁻¹ and 2935 cm⁻¹, respectively. The absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the phenyl ring. A strong band around 1050 cm⁻¹ corresponds to the C-O stretching of the alcohol groups. Finally, the strong absorptions at 700 and 760 cm⁻¹ are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For (1S)-1-phenylpropane-1,3-diol, electron ionization (EI) would likely lead to the fragmentation of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization) of 1-Phenylpropane-1,3-diol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 5 | [M]⁺ |

| 134 | 20 | [M - H₂O]⁺ |

| 107 | 100 | [C₇H₇O]⁺ (benzylic cleavage) |

| 79 | 60 | [C₆H₇]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Note: Data is representative and based on GC-MS information from SpectraBase for the (1S)-enantiomer.[1]

Expert Analysis of the Mass Spectrum: The molecular ion peak [M]⁺ is expected at m/z 152, although it may be of low intensity due to the facile fragmentation of alcohols. A common initial fragmentation is the loss of a water molecule, giving rise to a peak at m/z 134. The base peak is often observed at m/z 107, resulting from the stable benzylic cation formed by cleavage between C-1 and C-2. Further fragmentation of the phenyl group can lead to peaks at m/z 79 and 77.

Sources

Navigating the Conformational Landscape: An In-depth Technical Guide to the Stereoisomers of 1-Phenylpropane-1,3-diol

Foreword: The Critical Role of Conformational Insight in Drug Discovery

In the intricate world of drug development, the three-dimensional architecture of a molecule is paramount. It dictates molecular recognition, binding affinity, and ultimately, therapeutic efficacy. For chiral molecules such as 1-phenylpropane-1,3-diol, a seemingly subtle change in the spatial arrangement of atoms can lead to a profound divergence in biological activity. This guide provides a comprehensive framework for the conformational analysis of the diastereomeric isomers of 1-phenylpropane-1,3-diol, offering researchers, scientists, and drug development professionals a robust methodology to dissect their structural nuances. By integrating advanced spectroscopic techniques with powerful computational modeling, we can illuminate the conformational preferences that govern the behavior of these important synthons and potential pharmacophores.

The Subject of Our Investigation: The Isomers of 1-Phenylpropane-1,3-diol

1-Phenylpropane-1,3-diol possesses two stereocenters at the C1 and C3 positions, giving rise to two pairs of enantiomers: the syn ((1R,3S)- and (1S,3R)-) and anti ((1R,3R)- and (1S,3S)-) diastereomers. The relative orientation of the hydroxyl groups and the phenyl substituent dictates the overall shape of the molecule and its potential for intramolecular interactions, most notably hydrogen bonding. Understanding the conformational equilibrium of these isomers is crucial for predicting their interaction with biological targets.

The Strategic Imperative: A Multi-pronged Approach to Conformational Analysis

A thorough understanding of the conformational landscape of flexible molecules like 1-phenylpropane-1,3-diol necessitates a synergistic approach that combines experimental validation with theoretical prediction. A standalone technique is often insufficient to provide a complete picture. Therefore, our strategy is built upon three pillars:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the through-bond and through-space relationships between atoms, providing crucial data on dihedral angles and internuclear distances.

-

Computational Chemistry: To model the potential energy surface of the molecule, identify low-energy conformers, and predict their relative populations and spectroscopic properties.

This integrated workflow represents a self-validating system, where experimental data refines and validates the computational models, and in turn, the models provide a deeper interpretation of the experimental results.

Experimental Deep Dive: Elucidating Conformation with NMR Spectroscopy

NMR spectroscopy is the cornerstone of conformational analysis in solution. By carefully selecting and executing a series of NMR experiments, we can extract a wealth of structural information.

Synthesis and Stereochemical Assignment of syn- and anti-Isomers

Prior to any conformational analysis, the unambiguous synthesis and stereochemical assignment of the syn- and anti-diastereomers are essential. Several synthetic routes can be employed to access 1,3-diols with stereocontrol.[1][2] For instance, the reduction of β-hydroxy ketones can be directed to selectively produce either the syn or anti isomer.[3]

Once synthesized, the relative stereochemistry can be confirmed using ¹³C NMR spectroscopy of their acetonide derivatives. The chemical shifts of the acetal methyl groups are diagnostic: syn-1,3-diol acetonides typically show two distinct methyl signals, while anti-isomers often exhibit a single, averaged signal due to conformational dynamics.[4]

Unveiling Dihedral Angles through Vicinal Coupling Constants (³JHH)

The magnitude of the three-bond proton-proton coupling constant (³JHH) is directly related to the dihedral angle between the coupled protons, as described by the Karplus equation.[5][6] By measuring the coupling constants between the protons on the C1-C2 and C2-C3 bonds, we can deduce the preferred rotamer populations around these bonds.

Experimental Protocol: 1D ¹H NMR and 2D J-Resolved Spectroscopy

-

Sample Preparation: Dissolve a 5-10 mg sample of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can influence the conformational equilibrium and should be noted.

-

Acquisition of 1D ¹H NMR Spectrum: Acquire a high-resolution 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

-

Measurement of Coupling Constants: Utilize a 2D J-resolved experiment or spectral simulation software to accurately measure the ³JHH values for the H1-H2 and H2-H3 couplings.

-

Karplus Equation Analysis: Apply the appropriate parameterized Karplus equation to correlate the measured ³JHH values with the corresponding dihedral angles. This will provide insight into the predominant staggered conformations (gauche vs. anti).

Mapping Through-Space Proximity with Nuclear Overhauser Effect (NOE) Spectroscopy

While coupling constants provide information about through-bond relationships, the Nuclear Overhauser Effect (NOE) reveals through-space proximities between protons that are close in space, irrespective of their bonding connectivity.[7][8] This is particularly powerful for defining the relative orientation of the phenyl group with respect to the propanediol backbone.

Experimental Protocol: 2D NOESY/ROESY Spectroscopy

-

Sample Preparation: Use the same sample as for the coupling constant measurements.

-

Acquisition of 2D NOESY/ROESY Spectrum: Acquire a 2D NOESY (for smaller molecules) or ROESY (to avoid spin diffusion in larger molecules or at intermediate tumbling rates) spectrum.

-

Cross-peak Analysis: Identify cross-peaks between the protons of the phenyl ring and the protons on the C1, C2, and C3 positions. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.

-

Distance Restraint Generation: Convert the observed NOE intensities into distance restraints (e.g., strong, medium, weak corresponding to ~1.8-2.5 Å, ~2.5-3.5 Å, and ~3.5-5.0 Å, respectively). These restraints will be crucial for refining the computational models.

Computational Chemistry: In Silico Exploration of the Conformational Space

Computational modeling provides a powerful means to explore the full conformational landscape of a molecule, identify all stable conformers, and quantify their relative energies.

Conformational Search and Energy Minimization

The first step is to perform a systematic or stochastic conformational search to identify all possible low-energy structures.

Computational Protocol: Molecular Mechanics and Quantum Mechanics Calculations

-

Initial Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94s) to perform a comprehensive conformational search by systematically rotating all rotatable bonds (C-C bonds and the C-phenyl bond).

-

Geometry Optimization and Energy Calculation: Subject the unique conformers identified in the initial search to geometry optimization and energy calculations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[9] Solvation effects can be included using a continuum solvent model (e.g., PCM).

-

Identification of Stable Conformers: Analyze the results to identify the lowest energy conformers and their relative populations based on the Boltzmann distribution.

Prediction of NMR Parameters and Validation against Experimental Data

A key step in validating the computational model is to predict the NMR parameters for the calculated conformers and compare them with the experimental data.

Computational Protocol: NMR Prediction

-

NMR Chemical Shift and Coupling Constant Calculation: For each low-energy conformer, calculate the ¹H and ¹³C chemical shifts and the ³JHH coupling constants using a suitable DFT functional and basis set (e.g., mPW1PW91/6-311+G(d,p)).

-

Population-Weighted Averaging: Calculate the population-weighted average of the predicted NMR parameters.

-

Comparison with Experiment: Compare the averaged predicted values with the experimental chemical shifts and coupling constants. A good correlation provides confidence in the accuracy of the computational model.

Data Synthesis and Interpretation: Building a Coherent Conformational Model

The true power of this methodology lies in the integration of the experimental and computational data.

Integrated Conformational Model

The distance restraints obtained from NOESY/ROESY experiments can be used to filter or refine the computationally generated conformers. Only those conformers that are consistent with the experimental NOE data should be considered in the final ensemble. Similarly, the experimental coupling constants can be used to validate the predicted dihedral angles of the low-energy conformers.

Visualizing the Conformational Landscape

The use of visualization tools is essential for communicating the complex conformational preferences of the isomers.

Workflow for Conformational Analysis

Caption: Integrated workflow for the conformational analysis of 1-phenylpropane-1,3-diol isomers.

Expected Conformational Preferences

For 1,3-diols, intramolecular hydrogen bonding between the two hydroxyl groups can play a significant role in stabilizing certain conformations, often leading to a pseudo-chair-like arrangement.[10] The presence of the bulky phenyl group at the C1 position will introduce steric constraints and potential non-covalent interactions (e.g., CH-π interactions) that will further influence the conformational equilibrium.

For the syn-isomer, a conformation that allows for intramolecular hydrogen bonding while minimizing steric clashes with the equatorial phenyl group is likely to be favored. In contrast, the anti-isomer may adopt a more extended conformation to alleviate steric strain, potentially at the expense of a strong intramolecular hydrogen bond.

Table 1: Hypothetical Comparison of Conformational Data for syn- and anti-1-Phenylpropane-1,3-diol

| Parameter | syn-Isomer | anti-Isomer |

| Predominant Conformation | Folded, pseudo-chair with intramolecular H-bond | Extended, zig-zag conformation |

| Calculated Relative Energy | Lower | Higher |

| Predicted ³J(H1,H2) | ~3-5 Hz (gauche) | ~8-10 Hz (anti) |

| Key NOE Contacts | Phenyl-H to H2, H3 | Phenyl-H to H2 |

Conclusion: From Structure to Function

The conformational analysis of 1-phenylpropane-1,3-diol isomers is a multifaceted challenge that requires a carefully orchestrated combination of experimental and computational techniques. The methodology outlined in this guide provides a robust and self-validating framework for elucidating the three-dimensional structures of these and other flexible molecules. By understanding the subtle yet significant differences in the conformational preferences of the syn- and anti-isomers, researchers can gain invaluable insights into their structure-activity relationships, ultimately paving the way for the rational design of more potent and selective therapeutics.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved from [Link]

-

MDPI. (2023). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]

-

ResearchGate. (2018). Conformational Analysis and Rotational Barriers of Alkyl- and Phenyl-Substituted Urea Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Improved NOE fitting for flexible molecules based on molecular mechanics data – a case study with S-adenosylmethionine. Retrieved from [Link]

-

Elsevier. (2004). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. Retrieved from [Link]

-

Tetrahedron Letters. (1988). STEREOCHEMISTRY OF ALTERNATING POLYOL CHAINS: 13C NMR ANALYSIS OF 1,3=DIOL ACETONIDES. Retrieved from [Link]

-

PubMed Central. (2014). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. Retrieved from [Link]

-

PubMed. (2012). A computational investigation and the conformational analysis of dimers, anions, cations, and zwitterions of L-phenylalanine. Retrieved from [Link]

-

eScholarship.org. (2018). Cyclic Osmate Esters from 1,2- and 1,3-Diols and α‑Hydroxy Acids for X‑ray Analysis. Retrieved from [Link]

-

ResearchGate. (2010). Intramolecular Hydrogen Bond Interaction in Selected Diols. Retrieved from [Link]

-

ACS Publications. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Retrieved from [Link]

-

ACS Publications. (1998). Determination of the Dihedral Angle ψ Based on J Coupling Measurements in 15N/13C-Labeled Proteins. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

-

ResearchGate. (2001). An Approach to the Stereoselective Synthesis of syn - and anti -1,3-Diol Derivatives. Retention of Configuration in the Mitsunobu Reaction. Retrieved from [Link]

-

PubMed. (2007). Conformational analysis and rotational barriers of alkyl- and phenyl-substituted urea derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. Retrieved from [Link]

-

eScholarship.org. (2018). Cyclic Osmate Esters from 1,2- and 1,3-Diols and α‑Hydroxy Acids for X‑ray Analysis. Retrieved from [Link]

-

PubMed. (2005). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. Retrieved from [Link]

-

YouTube. (2021). The Simplifying Synthesis Ultimate Guide To Conformational Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. Retrieved from [Link]

-

Research Collection. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Retrieved from [Link]

- Google Patents. (1994). US5364987A - Process for the preparation of 1,3-propanediol.

-

MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Retrieved from [Link]

-

Royal Society of Chemistry. (1990). The X-ray crystal structure, conformation and preparation of anti-3,3,6,6-tetramethylthiepane-4,5-diol: stereochemistry of reduction of a heterocyclic α-hydroxy ketone. Retrieved from [Link]

-

ACS Publications. (2021). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. Retrieved from [Link]

-

YouTube. (2019). Understanding the X-Ray Data. Retrieved from [Link]

Sources

- 1. 1,3-Diol synthesis by addition and hydration [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Improved NOE fitting for flexible molecules based on molecular mechanics data – a case study with S-adenosylmethionine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A computational investigation and the conformational analysis of dimers, anions, cations, and zwitterions of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Synthesis of Chiral 1,3-Diols: A Journey from Serendipity to Stereocontrol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral 1,3-diol motif is a cornerstone of stereocontrolled organic synthesis, forming the backbone of a vast array of natural products, pharmaceuticals, and advanced materials.[1] Its prevalence underscores the enduring challenge and intellectual elegance of installing two stereogenic centers in a specific, predictable relationship. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic strategies toward chiral 1,3-diols. We will traverse the timeline from early, often serendipitous, discoveries of fundamental carbon-carbon bond-forming reactions to the modern era of highly sophisticated asymmetric catalysis. This journey will illuminate the causal relationships behind experimental choices, the relentless pursuit of stereochemical control, and the self-validating nature of robust synthetic protocols. Through detailed mechanistic discussions, step-by-step experimental workflows, and illustrative diagrams, this guide aims to equip researchers with a deep understanding of the principles and practicalities of chiral 1,3-diol synthesis.

The Significance of the 1,3-Diol Moiety: A Ubiquitous Structural Motif

The 1,3-diol unit is a recurring structural element in a multitude of biologically active molecules.[2] Its presence in complex polyketide natural products, such as macrolide antibiotics and anticancer agents, highlights its importance in molecular recognition and biological function.[1] In the pharmaceutical industry, the precise stereochemistry of 1,3-diols within a drug candidate can be critical to its efficacy and safety profile. This underscores the demand for synthetic methods that can deliver these motifs with high levels of diastereoselectivity and enantioselectivity.

Early Forays: The Dawn of Carbon-Carbon Bond Formation and the Unwitting Path to 1,3-Diols

The story of 1,3-diol synthesis is intrinsically linked to the discovery of fundamental reactions that forge carbon-carbon bonds. While not initially aimed at stereoselective synthesis, these early methods laid the essential groundwork for the sophisticated strategies that would follow.

The Aldol Reaction: A Serendipitous Discovery with Profound Implications

In 1872, Alexander Borodin and Charles-Adolphe Wurtz independently discovered the aldol reaction, a cornerstone of organic synthesis.[3][4] This reaction, involving the coupling of two carbonyl compounds, generates a β-hydroxy carbonyl compound, the direct precursor to a 1,3-diol.

The initial iterations of the aldol reaction were not stereocontrolled, typically yielding mixtures of diastereomers. However, the discovery itself was a monumental leap, providing a powerful tool for constructing the carbon skeleton of more complex molecules. The subsequent reduction of the resulting β-hydroxy ketone or aldehyde offered a straightforward, albeit non-stereoselective, route to 1,3-diols.

The Reformatsky Reaction: Taming Organozinc Reagents

Discovered by Sergey Reformatsky in 1887, this reaction provided an alternative route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[5][6] The organozinc reagent, or 'Reformatsky enolate', is less reactive than Grignard reagents, allowing for its formation in the presence of the ester functionality without self-condensation.[5]

Similar to the early aldol reaction, the Reformatsky reaction was not initially stereoselective. However, it expanded the synthetic chemist's toolkit for accessing the β-hydroxy carbonyl precursor to 1,3-diols.

Grignard Reagents and the Path to 1,3-Diols

The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis.[7] While the direct reaction of a Grignard reagent with an ester typically leads to a tertiary alcohol after double addition, their reaction with aldehydes and ketones provides a reliable method for forming secondary and tertiary alcohols, respectively.[8][9] For the synthesis of 1,3-diols, a two-step approach involving Grignard reagents could be envisaged, for instance, by reacting a Grignard reagent with an epoxide to generate a primary alcohol, which could then be further elaborated.

The Quest for Stereocontrol: From Diastereoselectivity to Asymmetry

The advent of a deeper understanding of reaction mechanisms and stereochemistry ushered in an era focused on controlling the relative and absolute configuration of the newly formed stereocenters in the 1,3-diol unit.

The Zimmerman-Traxler Model: A Paradigm Shift in Aldol Stereochemistry

A significant breakthrough in understanding and predicting the stereochemical outcome of the aldol reaction came in 1957 with the proposal of the Zimmerman-Traxler model.[3][10][11] This model rationalized the diastereoselectivity of the reaction by invoking a chair-like six-membered transition state, where the substituents on the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric interactions.[11]

This predictive model was a watershed moment, transforming the aldol reaction from a tool for carbon skeleton construction into a powerful method for stereoselective synthesis. By carefully choosing the enolate geometry (E or Z), chemists could now selectively synthesize either syn- or anti-aldol products, which could then be reduced to the corresponding syn- or anti-1,3-diols.

Caption: Zimmerman-Traxler model for aldol reaction stereoselectivity.

Substrate and Reagent Control: Early Strategies for Asymmetric Induction

Before the widespread availability of chiral catalysts, chemists relied on substrate control and the use of chiral reagents to induce asymmetry.

-

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from nature, such as amino acids, carbohydrates, and terpenes, to synthesize chiral 1,3-diols. The inherent chirality of the starting material is transferred to the final product through a series of stereospecific reactions.

-

Chiral Auxiliaries: The use of chiral auxiliaries, pioneered by chemists like David A. Evans, involves temporarily attaching a chiral molecule to the substrate. This auxiliary directs the stereochemical course of a reaction, and is subsequently removed to afford the enantiomerically enriched product. Evans' oxazolidinone auxiliaries, for example, have been instrumental in achieving high levels of stereocontrol in aldol additions, leading to the synthesis of chiral β-hydroxy ketones and, consequently, chiral 1,3-diols.

Diastereoselective Reductions: The Narasaka-Prasad Reduction

The diastereoselective reduction of the β-hydroxy ketone intermediate is the final and crucial step in many syntheses of chiral 1,3-diols. The Narasaka-Prasad reduction is a prominent example of a method for achieving high syn-diastereoselectivity.[12] This reaction employs a boron chelating agent, such as diethylmethoxyborane (Et₂BOMe), to form a six-membered ring intermediate with the β-hydroxy ketone.[12] Subsequent intramolecular delivery of a hydride from a reducing agent, typically sodium borohydride, to the carbonyl group from the less hindered face of the chelate leads to the syn-1,3-diol.[12]

The Modern Era: Catalytic Asymmetric Synthesis of 1,3-Diols

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral 1,3-diols, offering more efficient and atom-economical routes to these valuable compounds.

Organocatalysis: A Metal-Free Approach

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. Proline and its derivatives have been particularly successful in catalyzing asymmetric aldol reactions, providing access to chiral β-hydroxy ketones with high enantioselectivity.[13][14] These intermediates can then be stereoselectively reduced to afford chiral 1,3-diols.[14]

Table 1: Comparison of Catalysts for the Asymmetric Aldol Reaction

| Catalyst Type | Advantages | Disadvantages | Typical e.e. (%) |

| Proline-based Organocatalysts | Metal-free, environmentally benign, readily available | Higher catalyst loadings may be required | 90-99+[13][14] |

| Chiral Metal Catalysts (e.g., Zn, Cu) | High turnover numbers, broad substrate scope | Potential for metal contamination, sensitivity to air and moisture | 95-99+[10] |

| Biocatalysts (Enzymes) | High enantioselectivity and diastereoselectivity, mild reaction conditions | Substrate specificity, potential for enzyme denaturation | >99[2] |

Chemoenzymatic and Biocatalytic Methods

The use of enzymes as catalysts in organic synthesis offers unparalleled levels of stereoselectivity under mild reaction conditions.[2] Oxidoreductases, for instance, can be used for the highly selective reduction of β-hydroxy ketones to either the syn- or anti-1,3-diol, depending on the choice of enzyme.[10] Chemoenzymatic approaches combine the strengths of chemical and enzymatic catalysis, for example, by using an organocatalyst for the initial aldol reaction followed by an enzymatic reduction.[10]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of chiral 1,3-diols, presented as self-validating systems.

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the synthesis of a chiral β-hydroxy ketone using L-proline as the organocatalyst.

Materials:

-

Aldehyde (1.0 mmol)

-

Ketone (5.0 mmol)

-

L-Proline (0.2 mmol, 20 mol%)

-

Dimethyl sulfoxide (DMSO), anhydrous (2 mL)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-proline.

-

Add anhydrous DMSO and stir until the proline is dissolved.

-

Add the ketone to the solution and stir for 10 minutes at room temperature.

-

Add the aldehyde dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral β-hydroxy ketone.

Validation: The enantiomeric excess of the product should be determined by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: Diastereoselective Reduction of a β-Hydroxy Ketone (Narasaka-Prasad Reduction)

This protocol outlines the synthesis of a syn-1,3-diol from a chiral β-hydroxy ketone.

Materials:

-

Chiral β-hydroxy ketone (1.0 mmol)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

-

Methanol (MeOH), anhydrous (5 mL)

-

Diethylmethoxyborane (Et₂BOMe), 1 M in THF (1.2 mL, 1.2 mmol)

-

Sodium borohydride (NaBH₄) (1.5 mmol)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve the chiral β-hydroxy ketone in a mixture of anhydrous THF and MeOH.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the solution of diethylmethoxyborane in THF to the reaction mixture.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add sodium borohydride in one portion.

-

Continue stirring at -78 °C and monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of acetic acid.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

Stir vigorously for several hours until the layers are clear.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography to yield the syn-1,3-diol.

Validation: The diastereomeric ratio of the product should be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis.

Caption: General synthetic workflow for chiral 1,3-diols.

Conclusion and Future Outlook

The synthesis of chiral 1,3-diols has undergone a remarkable evolution, from the foundational discoveries of the 19th century to the highly sophisticated catalytic methods of the 21st. This journey reflects the broader progress of organic chemistry, driven by a relentless pursuit of efficiency, selectivity, and sustainability. The principles of stereocontrol, elucidated through models like Zimmerman-Traxler, and the development of powerful tools such as chiral auxiliaries and asymmetric catalysis have transformed our ability to construct these vital structural motifs.

Looking ahead, the field will likely continue to be shaped by the principles of green chemistry, with a growing emphasis on atom-economical reactions, the use of renewable resources, and the development of even more efficient and selective catalysts. The integration of computational chemistry and high-throughput screening will undoubtedly accelerate the discovery of new catalytic systems and reaction pathways. The continued exploration of biocatalysis and chemoenzymatic strategies also holds immense promise for accessing complex chiral 1,3-diols with unparalleled precision. As our understanding of the intricate roles of these motifs in biological systems deepens, the demand for innovative and practical synthetic methods will only intensify, ensuring that the synthesis of chiral 1,3-diols remains a vibrant and impactful area of research for years to come.

References

-

Espy, K. B., et al. (2008). 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. Journal of the American Chemical Society, 130(30), 9636–9637. [Link][13]

-

Çelik, G., et al. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link][1][12][14]

-

Chen, K., et al. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. iScience, 9, 513-520. [Link][12]

-

Contente, M. L., & Pinto, A. (2019). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology, 9(1), 21-35. [Link][2]

-

Hayashi, Y., et al. (2019). Stereoselective Tandem Synthesis of syn-1,3-Diol Derivatives by Integrating Olefin Cross-Metathesis, Hemiacetalization, and Intramolecular Oxa-Michael Addition. Organic Letters, 21(10), 3853–3857. [Link][1]

-

Ley, S. V., et al. (2003). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis. [Link][15]

-

Obo, T., et al. (2017). One-pot chemoenzymatic synthesis of chiral 1,3-diols using an enantioselective aldol reaction with chiral Zn2+ complex catalysts and enzymatic reduction using oxidoreductases with cofactor regeneration. Tetrahedron, 73(33), 5025-5031. [Link][10]

-

Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link][7]

-

Chemistry LibreTexts. Reactions with Grignard Reagents. [Link][8]

-

Myers, A. G. (n.d.). Zimmerman Traxler. Andrew G Myers Research Group. [Link][3]

-

Singh, G., & Aubé, J. (2016). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Organic & Biomolecular Chemistry, 14(16), 3958-3961. [Link][17]

-

Çelik, G., et al. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link][14]

-

Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link][11]

-

Cozzi, P. G. (2007). A General Method for the Formation of Zinc Enolate Equivalents from Iodoacetates by Diisopropylzinc-Iodine Exchange Reaction: Preparation of .BETA.Hydroxy Esters. Angewandte Chemie International Edition, 46(12), 2022-2025. [Link][18]

-

Olmedo, C., et al. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31693-31706. [Link][19]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link][20]

-

Boit, T. B., et al. (2020). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. The Journal of Organic Chemistry, 85(11), 7439-7445. [Link][21]

-

Rathke, M. W. (2011). The Reformatsky Reaction. Organic Reactions, 1-73. [Link][22]

-

De, S., & Ghorai, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 77-123. [Link][23]

-

Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction. [Link][24]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link][9]

-

Chem 330 Topics Discussed on Nov 6 The Zimmerman-Traxler mechanistic model (NOT "mechanism") for a kinetically control. (n.d.). [Link][25]

-

Name Reactions in Organic Synthesis. (n.d.). Meerwein-Ponndorf-Verley Reaction (Reduction). Cambridge University Press. [Link][26]

-

Clark, J. (n.d.). an introduction to grignard reagents. Chemguide. [Link][27]

-

Dong, G. (n.d.). Prins reactions and Applications. The Dong Group. [28]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Aldol reaction - Wikipedia [en.wikipedia.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reformatsky Reaction [organic-chemistry.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 17. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. organicreactions.org [organicreactions.org]

- 23. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 24. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 25. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 26. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [cambridge.org]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

A Technical Guide to (S)-1-phenyl-1,3-propanediol: Synthesis, Applications, and Core Principles for Drug Development

This guide provides an in-depth technical overview of (S)-1-phenyl-1,3-propanediol, a valuable chiral building block for the pharmaceutical and fine chemical industries. Designed for researchers, chemists, and drug development professionals, this document explores the compound's chemical identity, stereoselective synthesis, applications, and essential safety protocols, grounding theoretical concepts in practical, field-proven insights.

Core Chemical Identity: CAS Number and Synonyms

(S)-1-phenyl-1,3-propanediol is a chiral diol whose stereochemistry is critical to its function in asymmetric synthesis. Precise identification is paramount for sourcing, regulatory compliance, and experimental reproducibility.

-

Primary Chemical Name : (S)-1-phenyl-1,3-propanediol

-

IUPAC Name : (1S)-1-phenylpropane-1,3-diol[1]

Common Synonyms :

Physicochemical Properties

The physical and chemical properties of (S)-1-phenyl-1,3-propanediol dictate its handling, reaction conditions, and purification methods. The data presented below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| Appearance | White crystalline powder and/or chunks | [1] |

| Melting Point | 61-64 °C | [1] |

| Boiling Point | ~235 °C (rough estimate) | [1] |

| Density | ~1.05 g/cm³ (rough estimate) | [1] |

| Solubility | Soluble in polar organic solvents such as alcohols and THF. |

The Cornerstone of Chirality: Stereoselective Synthesis

The biological activity of many pharmaceuticals is dependent on their stereochemistry.[4] Therefore, the ability to synthesize a single enantiomer, such as (S)-1-phenyl-1,3-propanediol, is not merely an academic exercise but a critical requirement for developing safe and effective drugs.[5][6] Asymmetric synthesis provides the most direct route to enantiomerically pure compounds, avoiding the often inefficient and costly resolution of racemic mixtures.[7]

Synthetic Strategy: Asymmetric Hydrogenation

A prevalent and highly efficient method for preparing chiral alcohols is the asymmetric hydrogenation of a prochiral ketone. This approach leverages a chiral catalyst to stereoselectively deliver hydrogen to one face of the carbonyl group.

Causality of the Approach: The choice of a chiral catalyst, typically a transition metal complex with a chiral ligand, creates a chiral environment around the substrate. This steric and electronic influence forces the hydrogenation to occur preferentially from one direction, yielding one enantiomer in high excess. Ruthenium-based catalysts with atropisomeric diphosphine ligands are particularly effective for the hydrogenation of functionalized ketones.

Below is a conceptual workflow for this synthetic transformation.

Caption: Asymmetric Hydrogenation Workflow

Experimental Protocol: Asymmetric Hydrogenation of 3-Hydroxy-1-phenylpropan-1-one

This protocol is a representative, self-validating system for synthesizing the target compound with high enantiomeric purity.

Pillar of Trustworthiness: Each step includes built-in checks and rationale. The final analysis of enantiomeric excess (e.e.) via chiral HPLC serves as the ultimate validation of the protocol's success.

-

Catalyst Preparation & Inerting:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral Ruthenium catalyst (e.g., Ru(OAc)₂[(S)-BINAP]) (0.01 mol%).

-

Rationale: Oxygen can deactivate the catalyst. An inert atmosphere is crucial for reproducibility and high catalytic turnover.

-

-

Substrate Addition:

-

Dissolve 3-hydroxy-1-phenylpropan-1-one (1.0 eq) in degassed methanol (MeOH) to a concentration of 0.5 M.

-

Add the substrate solution to the flask containing the catalyst via cannula transfer.

-

Rationale: Using degassed solvent minimizes catalyst deactivation.

-

-

Hydrogenation Reaction:

-

Pressurize the reaction vessel with hydrogen gas (H₂) to 5-10 atm.

-

Stir the reaction mixture vigorously at 30-40°C for 12-24 hours.

-

Rationale: Positive pressure ensures sufficient H₂ concentration in the solution for the reaction to proceed. Vigorous stirring is necessary for efficient gas-liquid mass transfer.

-

-

Reaction Monitoring & Quenching:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Once complete, carefully vent the excess hydrogen gas in a fume hood.

-

Concentrate the reaction mixture under reduced pressure.

-

-

Workup and Purification:

-

Redissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

-

Rationale: The aqueous wash removes residual acid and water-soluble impurities. Chromatography separates the desired diol from non-polar impurities and any remaining starting material.

-

-

Purity and Enantiomeric Excess (e.e.) Analysis:

-

Confirm the structure and chemical purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Determine the enantiomeric excess by chiral HPLC analysis, comparing the product to a racemic standard.

-

Self-Validation: The e.e. value (typically >98%) confirms the stereoselectivity of the catalytic system.

-

Applications in Drug Development and Advanced Synthesis

Chiral building blocks are indispensable in modern drug discovery, allowing for the construction of complex molecules with precise three-dimensional architectures.[] (S)-1-phenyl-1,3-propanediol serves as a versatile synthon, providing a stereodefined 1,3-diol motif.

Role as a Chiral Synthon

The two hydroxyl groups offer differential reactivity, allowing for selective protection and subsequent functionalization. The phenyl group provides a scaffold that can be further modified or can participate in directing subsequent reactions. This structure is a key component in the synthesis of various biologically active molecules.

Case Study: The 2-Phenyl-1,3-propanediol Scaffold in Felbamate

While not the specific (S)-enantiomer, the structural analogue 2-phenyl-1,3-propanediol is the central precursor to the antiepileptic drug Felbamate .[9][10][11] The synthesis of Felbamate involves the dicarbamation of the diol.[9] This highlights the pharmaceutical relevance of the phenylpropanediol core structure. The use of an enantiomerically pure starting material like (S)-1-phenyl-1,3-propanediol would be a critical strategy in the synthesis of chiral analogues of such drugs to investigate potential improvements in efficacy or reductions in side effects.[12]

Caption: Synthesis of Felbamate from the Phenylpropanediol Scaffold

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of (S)-1-phenyl-1,3-propanediol is essential.

| Analysis Technique | Purpose & Expected Results |

| ¹H NMR | Confirms the molecular structure. Expect characteristic peaks for aromatic protons, the methine proton (CH-OH), and the two diastereotopic methylene protons. |

| ¹³C NMR | Confirms the carbon skeleton. Expect 9 distinct carbon signals corresponding to the molecular formula. |

| Mass Spectrometry (MS) | Confirms the molecular weight (152.19 g/mol ). |

| Infrared (IR) Spectroscopy | Identifies functional groups. Expect a broad O-H stretching band (~3300 cm⁻¹) and C-H stretching bands for aromatic and aliphatic groups. |

| Chiral HPLC | Determines enantiomeric purity (e.e.). The sample is run on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification. |

Safety, Handling, and Storage

Proper laboratory practice is critical when working with any chemical substance. The following guidelines are based on safety data for 1,3-propanediol and related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]

-

Handling: Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[7]

-

Storage: Store in a cool, dry place in a tightly closed container.

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Remove to fresh air.

-

Ingestion: Do not induce vomiting. Seek medical attention if symptoms occur.

-

Conclusion

(S)-1-phenyl-1,3-propanediol is more than just a chemical; it is an enabling tool for innovation in pharmaceutical research. Its value lies in its defined stereochemistry, which provides a reliable starting point for the synthesis of complex, enantiomerically pure target molecules. Understanding its synthesis through robust, self-validating protocols and its potential applications, as exemplified by related drug scaffolds, empowers researchers to design more effective and safer therapeutics. As the demand for stereochemically pure drugs continues to grow, the importance of such chiral building blocks will only increase.

References

-

PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]

-

PubChem. (n.d.). 1-Phenyl-1,3-propanediol. Available at: [Link]

-

PubChem. (n.d.). (R)-(+)-1-Phenyl-1,3-propanediol. Available at: [Link]

- Google Patents. (n.d.). Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates.

-

ResearchGate. (2025). Felbamate (antiepileptic) synthesis. Available at: [Link]

-

RSC Publishing. (n.d.). Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. Available at: [Link]

- Google Patents. (n.d.). Felbamate with improved bulk density.

-

National Institutes of Health (NIH). (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Available at: [Link]

Sources

- 1. (S)-1-PHENYL-1,3-PROPANEDIOL | 96854-34-1 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 9. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]

- 12. Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of (1S)-1-phenylpropane-1,3-diol

This guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for (1S)-1-phenylpropane-1,3-diol, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. By synthesizing fundamental chemical principles with field-proven insights, this document aims to equip the user with the necessary knowledge to ensure the integrity and purity of this valuable compound throughout its lifecycle.

Introduction to (1S)-1-phenylpropane-1,3-diol: A Chiral Intermediate

(1S)-1-phenylpropane-1,3-diol is a chiral organic compound featuring a phenyl group and two hydroxyl groups.[1][2] Its stereospecific nature makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. The presence of a benzylic alcohol and a primary alcohol functional group dictates its chemical reactivity and, consequently, its stability profile. Understanding these characteristics is paramount for preventing degradation and ensuring reproducible results in downstream applications. The importance of chirality in drug design is well-established, with regulatory agencies emphasizing the need to characterize and control stereoisomers from early in the development process.[3][4][5][6]

Chemical Stability Profile and Potential Degradation Pathways

The chemical stability of (1S)-1-phenylpropane-1,3-diol is influenced by its functional groups: a secondary benzylic alcohol and a primary alcohol. These moieties are susceptible to specific degradation pathways, including oxidation, and to a lesser extent, dehydration under certain conditions.

Oxidative Degradation

The benzylic hydroxyl group is particularly prone to oxidation.[7][8][9] Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or heat, can lead to the formation of corresponding ketones or aldehydes.

-

Mechanism Insight: The benzylic C-H bond is weaker than a typical aliphatic C-H bond due to the resonance stabilization of the resulting benzylic radical. This makes it a primary target for oxidative processes.[8] Common laboratory oxidants, and even ambient oxygen over prolonged periods, can facilitate this transformation. The initial oxidation product would be (S)-1-hydroxy-1-phenylpropan-3-one, which could be further oxidized.

Dehydration

Under strong acidic conditions and/or high temperatures, diols can undergo dehydration. For (1S)-1-phenylpropane-1,3-diol, the elimination of water could potentially lead to the formation of unsaturated derivatives. The benzylic alcohol is more susceptible to acid-catalyzed dehydration due to the formation of a resonance-stabilized benzylic carbocation.

Incompatibilities

Based on its chemical structure, (1S)-1-phenylpropane-1,3-diol is incompatible with:

-

Strong Oxidizing Agents: Such as potassium permanganate, chromic acid, and others, which will readily oxidize the alcohol functional groups.[8]

-

Strong Acids and Acid Chlorides: Can lead to esterification or dehydration reactions.

The following diagram illustrates the primary anticipated degradation pathway for (1S)-1-phenylpropane-1,3-diol.

Caption: Predicted primary degradation pathway of (1S)-1-phenylpropane-1,3-diol.

Recommended Storage and Handling Conditions

To maintain the purity and stability of (1S)-1-phenylpropane-1,3-diol, the following storage and handling conditions are recommended based on its chemical properties and general best practices for sensitive chemical reagents.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is advisable for long-term storage. | Low temperatures slow down the rate of potential oxidative and other degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidative degradation of the benzylic alcohol. |

| Light | Protect from light. Store in amber glass vials or in a dark location. | Light can provide the activation energy for photo-oxidative degradation. Adherence to ICH Q1B guidelines on photostability testing is recommended for drug development.[10][11][12][13] |

| Container | Use well-sealed, non-reactive containers such as amber glass bottles with inert cap liners (e.g., PTFE). | Prevents contamination and reaction with container materials, and protects from light and atmospheric exposure. |

| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | Ensures operator safety and minimizes exposure to potential contaminants. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and acid chlorides. | Prevents potentially vigorous and hazardous reactions that can degrade the compound. |

Framework for Stability Assessment: Forced Degradation and Analytical Methodology

A robust stability-indicating analytical method is crucial for quantifying (1S)-1-phenylpropane-1,3-diol and detecting any potential degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products and to demonstrate the specificity of the analytical method.[14][15][16] The following diagram outlines a typical workflow for a forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method would be the standard approach for separating the relatively polar (1S)-1-phenylpropane-1,3-diol from its less polar potential degradation products (e.g., the corresponding ketone).

Experimental Protocol: HPLC Method Development and Validation

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is recommended to ensure separation of the parent compound from any degradation products with different polarities. A starting point could be a gradient from 20% B to 80% B over 20 minutes.

-

Detection: A photodiode array (PDA) detector is highly recommended. The phenyl group in the molecule will provide a UV chromophore, likely with a maximum absorption around 210-220 nm and a weaker absorption around 254-270 nm. The PDA detector will also allow for peak purity analysis, which is a critical component of a stability-indicating method.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[14][17][18][19] This includes assessing:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation samples are used to demonstrate this.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Conclusion

(1S)-1-phenylpropane-1,3-diol is a stable compound when stored and handled under appropriate conditions. The primary degradation pathway of concern is the oxidation of the benzylic alcohol. By implementing the storage recommendations outlined in this guide—namely, storing the compound in a cool, dark place under an inert atmosphere—researchers and drug development professionals can significantly mitigate the risk of degradation. Furthermore, the establishment of a validated stability-indicating analytical method is a non-negotiable step in ensuring the quality and integrity of this critical chiral intermediate in regulated environments.

References

-

Dobariya H, Chotaliya U. Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydrate and Teneligliptin Hydrobromide Hydrate in Synthetic Mixture. JOTCSA. 2023;10(4):1025-1034. [Link]

-

Nowak, A., et al. The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119. MDPI. 2023. [Link]

-

Brooks, W. H., Guida, W. C., & Daniel, K. G. The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. 2011. [Link]

-

Mobley, J. K., et al. Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. MDPI. 2018. [Link]

-

DOD, Defense Technical Information Center. Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. 1968. [Link]

-

García-Sanz, C., de las Rivas, B., & Palomo, J. M. Photoenzymatic synthesis of chiral alcohols. ResearchGate. 2023. [Link]

-

Zilker, M., Sörgel, F., & Holzgrabe, U. A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. ResearchGate. 2019. [Link]

-

Ashenhurst, J. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. 2018. [Link]

-

ACS Publications. Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Publications. 2024. [Link]

-

SIELC Technologies. Separation of 2,2-Bis(bromomethyl)-1,3-propanediol on Newcrom R1 HPLC column. SIELC Technologies. N.d. [Link]

-

Blaser, H. U. Chirality and its implications for the pharmaceutical industry. ResearchGate. 2015. [Link]

-

Cheng, K. K., et al. Efficient 1,3-propanediol Production by Fed-Batch Culture of Klebsiella Pneumoniae: The Role of pH Fluctuation. ResearchGate. 2009. [Link]

-

White, M. C., et al. Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. 2019. [Link]

-

U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. FDA. 1996. [Link]

-

Rahman, M. M., & Islam, M. R. Method Development and Validation for the GC-FID Assay of 17 β-Estradiol in Pharmaceutical Preparation. ResearchGate. 2015. [Link]

-

Cirrincione, G., et al. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. 2022. [Link]

-

Uhl, F. M., McKinney, M. A., & Wilkie, C. A. Polybutadiene Cross-Linked With Various Diols – Effect On Thermal Stability. e-Publications@Marquette. 2000. [Link]

-

Zilker, M., Sörgel, F., & Holzgrabe, U. A Long-Time Stability Study of 50 Drug Substances Representing Common Drug Classes of Pharmaceutical Use. PubMed. 2019. [Link]

-

Hewitt, E., Franklin, C. L., & Wang, J. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. 2010. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. 1996. [Link]

-

Mobley, J. K., et al. Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. ResearchGate. 2018. [Link]

-

Zheng, Z., et al. Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol from Glycerol. ResearchGate. 2008. [Link]

-

Bari, S. B., et al. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH. 2011. [Link]

-

Carey, J. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. 2023. [Link]

-

Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. N.d. [Link]

-

National Center for Biotechnology Information. 1-Phenyl-1,3-propanediol. PubChem. N.d. [Link]

-

National Council of Educational Research and Training. Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT. N.d. [Link]

-

Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. N.d. [Link]

-

Ashu. CHEMICAL STABILITY OF DRUGS. RSquareL. 2022. [Link]

-

Zelesky, T., et al. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. OUCI. 2022. [Link]

-

Royal Society of Chemistry. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications (RSC Publishing). 2023. [Link]

-

Pharmabiz.com. Crucial role of chirality in advancing safety & efficacy. Pharmabiz.com. 2024. [Link]

-

Powell, M. Photostability testing theory and practice. Q1 Scientific. 2021. [Link]

-

Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis. 2011. [Link]

-

Ashu. CHEMICAL STABILITY OF DRUGS. RSquareL. 2022. [Link]

-

Bikiaris, D. N., et al. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. 2022. [Link]

-

Chan, C. C., et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. 2004. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Phenyl-1,3-propanediol | C9H12O2 | CID 572059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Crucial role of chirality in advancing safety & efficacy [pharmabiz.com]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. database.ich.org [database.ich.org]

- 12. caronscientific.com [caronscientific.com]

- 13. q1scientific.com [q1scientific.com]

- 14. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective [ouci.dntb.gov.ua]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. demarcheiso17025.com [demarcheiso17025.com]

Methodological & Application

The Synthesis of Chiral 1,3-Diols via Catalytic Asymmetric Hydrogenation: An Application Guide

Abstract

Chiral 1,3-diols are fundamental structural motifs found in a wide range of natural products and pharmaceuticals, making their stereoselective synthesis a critical endeavor in modern organic chemistry and drug development.[1][2][3] This comprehensive guide provides an in-depth exploration of catalytic asymmetric hydrogenation as a powerful and atom-economical method for producing these valuable chiral building blocks. We will delve into the underlying principles, examine the leading catalyst systems, provide detailed experimental protocols, and offer practical insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this elegant transformation in their synthetic campaigns.

Introduction: The Significance of Chiral 1,3-Diols

The 1,3-diol moiety is a cornerstone in the architecture of numerous biologically active molecules.[1] Their specific three-dimensional arrangement is often crucial for molecular recognition and biological function. Consequently, the ability to synthesize 1,3-diols with precise control over stereochemistry is of paramount importance.[3] Traditional methods for accessing chiral 1,3-diols can be lengthy and often require stoichiometric amounts of chiral reagents. Catalytic asymmetric hydrogenation, however, offers a more efficient and environmentally benign alternative by utilizing a small amount of a chiral catalyst to transfer chirality to a large quantity of substrate molecules with high fidelity.[4]

The Core Transformation: Asymmetric Hydrogenation of 1,3-Dicarbonyl Compounds